molecular formula C15H15N3O2S B2771195 N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide CAS No. 38240-77-6

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide

Cat. No.: B2771195
CAS No.: 38240-77-6
M. Wt: 301.36
InChI Key: QLTBPPKETJIXRH-UHFFFAOYSA-N
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Description

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is an organic compound with a complex structure that includes a methoxyphenyl group and a benzoylthiosemicarbazide moiety

Scientific Research Applications

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Mechanism of Action

The mechanism of action of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-methylthiosemicarbazide
  • 1-(4-Methoxyphenyl)-4-ethylthiosemicarbazide
  • 1-(4-Methoxyphenyl)-4-phenylthiosemicarbazide

Uniqueness

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is unique due to the presence of both a methoxyphenyl group and a benzoylthiosemicarbazide moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For instance, the benzoyl group can enhance the compound’s ability to interact with certain enzymes and receptors, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-benzamido-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-7-12(8-10-13)16-15(21)18-17-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTBPPKETJIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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